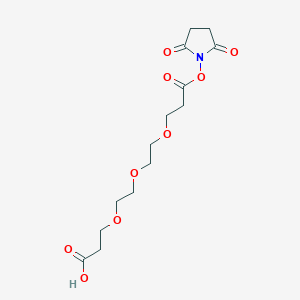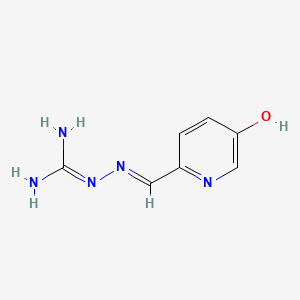
Acid-PEG3-NHS ester
Übersicht
Beschreibung
Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The synthesis of Acid-PEG3-NHS ester involves the reaction of the carboxylic acid group with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond .Molecular Structure Analysis
The molecular formula of Acid-PEG3-NHS ester is C14H21NO9 . The structure includes a PEG linker, a carboxylic acid, and an NHS ester .Chemical Reactions Analysis
The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This makes it an amine-reactive PEG reagent that is widely used in bioconjugation with antibodies (ADC), protein, peptide, and other molecules .Physical And Chemical Properties Analysis
Acid-PEG3-NHS ester has a molecular weight of 347.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 14 . The exact mass is 347.12163125 g/mol , and the monoisotopic mass is also 347.12163125 g/mol . The topological polar surface area is 129 Ų .Wissenschaftliche Forschungsanwendungen
Protein Labeling
The NHS ester of Acid-PEG3-NHS ester can be used to label the primary amines (-NH2) of proteins . This is particularly useful in proteomics research, where labeling proteins can help in their detection and analysis.
Oligonucleotide Modification
Amine-modified oligonucleotides can also be labeled using Acid-PEG3-NHS ester . This can be useful in various fields of genetic research and bioengineering.
Increasing Solubility of Bioconjugates
The hydrophilic PEG spacer in Acid-PEG3-NHS ester increases solubility in aqueous media . This property can be exploited in drug delivery systems to improve the solubility of hydrophobic drugs.
Formation of Stable Amide Bonds
The terminal carboxylic acid of Acid-PEG3-NHS ester can react with primary amine groups to form a stable amide bond . This reaction can be used in the synthesis of various bioconjugates.
PEGylation of Proteins
Acid-PEG3-NHS ester can be used for the PEGylation of proteins . PEGylation can increase the stability and solubility of proteins, and reduce their immunogenicity .
Click Chemistry
Although not directly related to Acid-PEG3-NHS ester, it’s worth noting that similar compounds like Azido-PEG3-NHS ester are used in click chemistry . The azide group can react with alkyne such as BCN, DBCO, Propargyl group via Click Chemistry to yield a stable triazole linkage .
Wirkmechanismus
Target of Action
Acid-PEG3-NHS ester primarily targets primary amines . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation . The compound’s targets include proteins , peptides , amine-modified oligonucleotides , and other amine-containing molecules .
Mode of Action
The Acid-PEG3-NHS ester interacts with its targets through a two-step process. First, the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Second, the NHS ester part of the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The Acid-PEG3-NHS ester affects the biochemical pathways by enabling the bioconjugation of various molecules. By forming a stable amide bond with primary amines, it allows for the attachment of different molecules to proteins, peptides, and other amine-containing molecules . This can affect various biochemical pathways depending on the specific molecules being conjugated.
Pharmacokinetics
The pharmacokinetics of Acid-PEG3-NHS ester are influenced by its hydrophilic PEG spacer , which increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of Acid-PEG3-NHS ester’s action is the formation of a stable amide bond between the compound and primary amines present in proteins, peptides, and other amine-containing molecules . This allows for the labeling or crosslinking of these molecules, which can be used in various research and therapeutic applications.
Action Environment
The action of Acid-PEG3-NHS ester is influenced by various environmental factors. Its solubility in aqueous media allows it to function effectively in biological environments . Furthermore, the stability of the amide bond it forms is influenced by the pH and temperature of the environment. The compound is typically stored at -20°C to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPWGXODZJYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119868 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG3-NHS ester | |
CAS RN |
1835759-79-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)
